N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole ring, possibly through the reaction of o-phenylenediamine with a carboxylic acid derivative. The naphthalene group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular formula of this compound is C22H21N3O, and its molecular weight is 343.43. The exact structure would depend on the specific locations of the functional groups on the benzimidazole and naphthalene rings.Chemical Reactions Analysis
Benzimidazole derivatives are known to exhibit a wide range of biological activities and are part of many bioactive heterocyclic compounds . The reactivity of this specific compound would depend on the exact structure and the positions of the functional groups.Scientific Research Applications
Anticancer Potential : Salahuddin et al. (2014) explored the synthesis and characterization of benzimidazole derivatives, including those structurally related to N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide. They found significant in vitro anticancer activity against various cancer cell lines, highlighting the compound's potential in cancer therapy (Salahuddin et al., 2014).
Anti-Parkinson's Activity : A study by Gomathy et al. (2012) investigated the anti-Parkinson's activity of benzimidazole derivatives, noting their potent free radical scavenging activity and significant protective effects against Parkinson's disease in a rat model (Gomathy et al., 2012).
Material Science Applications : The research by Wei et al. (2016) detailed the synthesis of benzoquinazolines, which include naphthalen-1-ylmethyl benzimidazole structures. These compounds showed promising properties for applications in material sciences, such as in photocatalysis and as potential fluorescent materials (Wei et al., 2016).
Thermoelectric and Transistor Applications : Chen et al. (2020) synthesized n-type fused lactam semiconducting polymers, which involved structures related to naphthalen-1-ylmethyl benzimidazole. These materials showed high performance in thermoelectric and transistor applications, demonstrating the versatility of such compounds in advanced material applications (Chen et al., 2020).
Antimicrobial Studies : Gök et al. (2015) conducted in vitro antimicrobial studies on silver N-heterocyclic carbene complexes, including those with naphthalen-1-ylmethyl substituents. The results showed high antimicrobial activities against various pathogens, suggesting potential use in developing new antimicrobial agents (Gök et al., 2015).
DNA Binding and Cytotoxicity : A study by Paul et al. (2015) involved benzimidazole-containing compounds that demonstrated significant DNA binding capabilities and cytotoxic effects against various cancer cell lines. This indicates the compound's potential for use in cancer treatment and as a tool in studying DNA interactions (Paul et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide are currently unknown . The compound belongs to the benzodiazole family
Mode of Action
Benzodiazole derivatives have been extensively explored for their potential in treating various diseases. They often exhibit significant free radical scavenging activity, which could suggest a potential antioxidant mechanism of action.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Given the potential antioxidant activity of benzodiazole derivatives, it’s plausible that this compound could impact pathways related to oxidative stress and cellular damage.
Result of Action
Based on the potential antioxidant activity of benzodiazole derivatives, it’s possible that this compound could help protect cells from oxidative damage.
Safety and Hazards
Future Directions
The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives. This could include testing its efficacy against various diseases or conditions, studying its pharmacokinetics, and optimizing its structure for improved activity .
properties
IUPAC Name |
N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-16(26)23-14-13-22-24-20-11-4-5-12-21(20)25(22)15-18-9-6-8-17-7-2-3-10-19(17)18/h2-12H,13-15H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETIVCNTFLANMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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